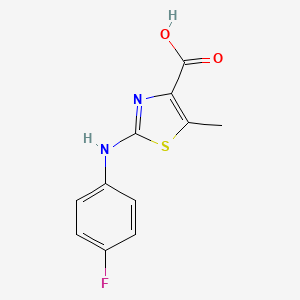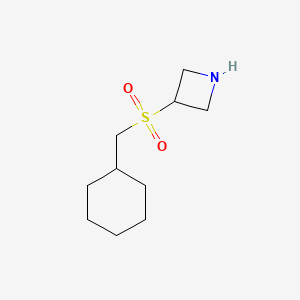
2-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)pyridine
Vue d'ensemble
Description
2-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyridine derivative that has been synthesized using various methods. It has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)pyridine is not fully understood. However, it is believed to interact with specific receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The compound 2-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)pyridine has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. It has also been found to have antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The compound 2-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)pyridine has several advantages and limitations for lab experiments. One advantage is its high purity, making it suitable for use in sensitive experiments. However, its high cost and limited availability can be a limitation for some researchers.
Orientations Futures
There are several future directions for the research on 2-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)pyridine. One direction is to explore its potential as a therapeutic agent for various diseases. Another direction is to investigate its mechanism of action and identify potential targets for drug development. Additionally, further research could be conducted to optimize the synthesis method and improve the yield of the compound.
Applications De Recherche Scientifique
The compound 2-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)pyridine has been found to have various applications in scientific research. It has been studied for its potential use as a ligand in metal-catalyzed reactions. It has also been explored as a potential therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
2-(3,3-difluoropyrrolidin-1-yl)-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F5N2/c11-9(12)3-5-17(6-9)8-7(10(13,14)15)2-1-4-16-8/h1-2,4H,3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNBKCRSIOSRAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=CC=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F5N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B1411933.png)


![(3'-Bromo-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B1411941.png)







